molecular formula C12H13ClN2O2S B2645399 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide CAS No. 1396888-45-1

5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide

Cat. No. B2645399
CAS RN: 1396888-45-1
M. Wt: 284.76
InChI Key: UVXWSDWLMOKHHT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme, and has been identified as a promising target for antithrombotic therapy . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves the interaction of the neutral ligand chlorothiophene in the S1 subsite . This allows for the combination of good oral bioavailability and high potency .


Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Physical And Chemical Properties Analysis

The compound has a chemical formula of C22H20ClFN4O3S and an average weight of 474.936 . It is a small molecule and belongs to the experimental groups .

Scientific Research Applications

Antioxidant Activity

The compound 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide, has been synthesized and tested for antioxidant activity. It has demonstrated potent antioxidant properties, outperforming well-known antioxidants like ascorbic acid in specific assays (Tumosienė et al., 2019).

Anticancer Activity

New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, closely related to this compound, have shown promising anticancer activity. These compounds, especially those with a thiazolidinone ring or thiosemicarbazide moiety, have exhibited significant inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).

Synthetic Pathways and Rearrangements

Studies have explored the synthesis and rearrangement of thiophenecarboxamide compounds, such as dearomatising rearrangements of lithiated thiophenecarboxamides. These reactions lead to the formation of pyrrolinones, azepinones, and partially saturated azepinothiophenes, which have potential applications in various synthetic pathways (Clayden et al., 2004).

Biomimetic Electron Transfer

Derivatives like 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide) (5PDI), which share structural similarities with this compound, have been studied for their biomimetic electron transfer properties. These compounds exhibit photophysical and redox properties akin to chlorophyll a, indicating potential applications in electron donor−acceptor systems (Lukas et al., 2002).

Antimycobacterial Activity

Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, structurally similar to this compound, have been synthesized and evaluated for antitubercular activity. They have shown promising results against M. tuberculosis, indicating potential for the development of new antimycobacterial agents (Marvadi et al., 2020).

Mechanism of Action

The compound acts as a direct inhibitor of Factor Xa (FXa), a coagulation enzyme . This makes it a promising target for antithrombotic therapy .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its potential as a safe and orally available anticoagulant makes it a promising candidate for future antithrombotic therapies .

properties

IUPAC Name

5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c13-10-4-3-9(18-10)12(17)14-7-5-11(16)15(6-7)8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXWSDWLMOKHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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